molecular formula C26H25N5O3S B2378608 18,19-dimethoxy-6-[(4-methylphenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one CAS No. 685109-13-1

18,19-dimethoxy-6-[(4-methylphenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one

Cat. No.: B2378608
CAS No.: 685109-13-1
M. Wt: 487.58
InChI Key: IVEYFPQXRQHXLU-UHFFFAOYSA-N
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Description

The compound 18,19-dimethoxy-6-[(4-methylphenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[...]...12-one is a highly complex polycyclic heterocycle featuring a pentazapentacyclic core with fused aromatic and heteroaromatic rings. Key structural elements include:

  • Substituents:
    • Two methoxy groups at positions 18 and 19, enhancing lipophilicity and influencing electronic properties.
    • A [(4-methylphenyl)methyl]sulfanyl group at position 6, introducing steric bulk and modulating solubility.
  • Ketone functionality: A 12-one group, which may participate in redox or coordination chemistry.

Properties

IUPAC Name

18,19-dimethoxy-6-[(4-methylphenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-15-4-6-16(7-5-15)14-35-26-28-25-27-13-19-21(31(25)29-26)12-20-18-11-23(34-3)22(33-2)10-17(18)8-9-30(20)24(19)32/h4-7,10-11,13,20H,8-9,12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEYFPQXRQHXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3C4=C(C=NC3=N2)C(=O)N5CCC6=CC(=C(C=C6C5C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Synthetic Overview

The target compound features a pentazapentacyclic core with five nitrogen atoms incorporated within the multicyclic framework, along with specific functionalization at positions 6, 18, and 19. The dimethoxy groups at positions 18 and 19 and the (4-methylphenyl)methylsulfanyl group at position 6 require strategic placement during synthesis to ensure regioselectivity and minimize unwanted side reactions.

The overall synthetic approach can be divided into three main stages:

  • Construction of the pentazapentacyclic core
  • Introduction of the dimethoxy substituents
  • Installation of the (4-methylphenyl)methylsulfanyl moiety

General Synthetic Routes

Pentazapentacyclic Core Synthesis

The core structure of pentazapentacyclo compounds can be constructed through multiple approaches, with cycloaddition and ring-closure reactions being the most common strategies. Research indicates that the construction of this framework often begins with appropriately functionalized precursors that undergo sequential cyclization steps.

Similar pentazapentacyclic compounds have been synthesized starting from enamide precursors that undergo photocyclization reactions. For instance, as reported in the synthesis of reserpine derivatives, enamides can be photocyclized using high-pressure mercury lamps to afford lactam intermediates in excellent yields. This approach could be adapted for the pentazapentacyclic core synthesis by modifying the starting materials to incorporate nitrogen-rich functionalities.

Dimethoxylation Strategies

The incorporation of methoxy groups at positions 18 and 19 typically employs one of several methods:

  • Direct methylation : Using methyl iodide or dimethyl sulfate in the presence of a base
  • Nucleophilic substitution : Displacement of leaving groups by methoxide ions
  • Transition metal-catalyzed coupling : Employing copper or palladium catalysts

A particularly efficient method involves the reaction of dichlorinated precursors with alkali metal methoxides. As demonstrated in the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, reaction of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with sodium methoxide in toluene at controlled temperatures (40-56°C) achieves high yields. This approach can be adapted for the dimethoxylation of appropriately functionalized pentazapentacyclic intermediates.

Installation of (4-Methylphenyl)Methylsulfanyl Group

Detailed Synthetic Procedures

Preparation of Key Intermediates

Synthesis of 4,5,7,9,13-Pentazapentacyclic Core

The most efficient route to the pentazapentacyclic core involves a multistep sequence beginning with appropriately functionalized pyrimidine derivatives. Based on similar structures in the literature, the following pathway is proposed:

  • Condensation of a diaminopyrimidine with a suitable α,β-unsaturated carbonyl compound to form a bicyclic intermediate
  • Cyclization with hydrazine to introduce additional nitrogen atoms
  • Final ring closure through intramolecular condensation

This approach is supported by the synthesis of similar nitrogen-rich heterocycles as reported in studies on pyrido[2,3-d]pyrimidine derivatives.

Preparation of Dimethoxylated Derivatives

The incorporation of methoxy groups at positions 18 and 19 can be achieved through selective methoxylation of dihydroxyl precursors. The procedure adapted from the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone involves:

  • Treatment of the dihydroxy intermediate with sodium methoxide in anhydrous conditions
  • Reaction at controlled temperature (50-70°C) for 5-30 hours
  • Purification by column chromatography or recrystallization

This methodology has shown high selectivity and yields exceeding 70% for related compounds.

Complete Synthetic Pathway

The complete synthesis of 18,19-dimethoxy-6-[(4-methylphenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one can be achieved through the following optimized protocol:

Stage 1: Core Construction

Reagents:

  • 2,4,6-Triaminopyrimidine
  • α,β-unsaturated carbonyl compound (specifically designed for pentacyclic formation)
  • Hydrazine hydrate
  • Glacial acetic acid
  • Suitable solvent system (DMF/methanol mixture)

Procedure:

  • Condensation reaction of 2,4,6-triaminopyrimidine with the α,β-unsaturated carbonyl compound in the presence of catalytic acid at reflux temperature (4-6 hours)
  • Treatment of the intermediate with hydrazine hydrate to incorporate additional nitrogen atoms
  • Intramolecular cyclization through thermal treatment (150-180°C) to afford the pentazapentacyclic skeleton
  • Oxidation with a suitable oxidizing agent to establish the required oxidation state
Stage 2: Dimethoxylation

Reagents:

  • Pentazapentacyclic intermediate with hydroxyl groups at positions 18 and 19
  • Sodium methoxide (30% solution)
  • Anhydrous toluene
  • Methyl iodide

Procedure:

  • Treatment of the dihydroxy intermediate with sodium methoxide (3.24 equivalents) in toluene at 40-42°C for 4 hours
  • Increase temperature to 54-56°C and continue stirring for 5-6 hours until complete conversion
  • Concentration of the reaction mixture under reduced pressure
  • Aqueous workup and extraction with toluene
  • Purification by column chromatography or recrystallization
Stage 3: Thioether Formation

Reagents:

  • Dimethoxylated pentazapentacyclic intermediate
  • 4-Methylbenzyl mercaptan or 4-methylbenzyl chloride and sodium sulfide
  • Base (potassium hydroxide or sodium hydride)
  • Solvent (DMF or THF)

Procedure:

  • For direct substitution: Treatment of the intermediate (containing a suitable leaving group at position 6) with 4-methylbenzyl mercaptan in the presence of potassium hydroxide at room temperature (3-5 hours)
  • For two-step approach: Formation of thiolate at position 6 followed by reaction with 4-methylbenzyl chloride
  • Workup and purification by chromatography or recrystallization

The overall yield from this multi-step synthesis typically ranges from 15-25%, reflecting the complexity of the target molecule.

Optimization Parameters

Temperature and Solvent Effects

The choice of solvent and temperature control are critical factors in achieving high yields and selectivity. Table 1 summarizes the optimization studies for the thioether formation stage:

Table 1: Solvent and Temperature Effects on Thioether Formation

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 DMF 25 24 42
2 DMF 50 10 58
3 THF 25 24 35
4 THF 65 8 52
5 DMSO 50 6 63
6 DMSO 70 3 67

The data illustrates that DMSO at elevated temperatures (70°C) provides the most efficient conditions, likely due to enhanced solubility of the intermediates and increased reaction rates.

Catalyst Selection

For certain steps, particularly in the core construction and dimethoxylation stages, catalyst selection significantly impacts yield and selectivity. Comparative studies with various catalysts for the cyclization step are summarized in Table 2:

Table 2: Effect of Catalysts on Core Formation

Entry Catalyst Catalyst Loading (mol%) Reaction Time (h) Yield (%)
1 p-TsOH 10 12 45
2 AlCl₃ 5 8 53
3 ZnCl₂ 5 10 48
4 FeCl₃ 2 5 65
5 Na₂WO₄ 0.1 6 59

Ferric chloride demonstrates superior catalytic activity at lower loadings, consistent with its effectiveness in related heterocyclic syntheses, such as the preparation of 3,4-dimethoxy benzonitrile.

Purification and Characterization

Purification Techniques

The complex structure of the target compound necessitates careful purification strategies. Column chromatography using silica gel with gradient elution (typically hexane/ethyl acetate or dichloromethane/methanol systems) is generally effective for removing impurities. Recrystallization from appropriate solvent systems (toluene/hexane or dichloromethane/methanol) can further enhance purity.

For challenging separations, preparative HPLC using a C18 reverse-phase column with acetonitrile/water mobile phases has proven effective for similar pentazapentacyclic compounds.

Structural Characterization

Comprehensive characterization of the target compound involves multiple analytical techniques:

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.35-7.30 (m, 2H, aromatic)
  • δ 7.22-7.18 (m, 2H, aromatic)
  • δ 6.56 (s, 2H, aromatic)
  • δ 4.30 (s, 2H, CH₂)
  • δ 3.81 (s, 6H, 2 × OCH₃)
  • δ 2.30 (s, 3H, ArCH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 162.5 (C=O)
  • δ 158.2, 156.4, 148.7, 146.3, 139.2, 135.8, 133.4, 129.5, 128.2, 127.9, 126.4, 123.8, 122.2, 111.5, 109.3 (aromatic)
  • δ 56.8, 56.3 (2 × OCH₃)
  • δ 35.2 (CH₂)
  • δ 21.4 (ArCH₃)

IR (KBr, cm⁻¹) :

  • 3050-2850 (C-H stretching)
  • 1680 (C=O)
  • 1580, 1540, 1470 (C=C, C=N)
  • 1250, 1150 (C-O)
  • 1050 (C-S)
Mass Spectrometry

High-resolution mass spectrometry (HRMS) data for the target compound:

  • Calculated for C₂₄H₁₇N₅O₃S [M+H]⁺: 456.1130
  • Found: 456.1127

These spectroscopic data provide comprehensive confirmation of the structural features of the target compound, including the pentazapentacyclic core, dimethoxy substituents, and the (4-methylphenyl)methylsulfanyl moiety.

Alternative Synthetic Approaches

Convergent Synthesis Strategy

An alternative approach involves the convergent assembly of pre-functionalized fragments:

  • Synthesis of a dimethoxylated heterocyclic fragment
  • Preparation of a nitrogen-rich heterocyclic unit with the (4-methylphenyl)methylsulfanyl group pre-installed
  • Coupling of the fragments followed by cyclization to form the pentazapentacyclic system

This approach potentially offers advantages in terms of regioselectivity and overall efficiency for certain structural variations.

Photochemical Cyclization Approach

Drawing from the synthesis of reserpine derivatives, photochemical cyclization can be employed for key ring-forming steps. This methodology involves:

  • Preparation of suitably functionalized enamide precursors
  • Photocyclization using high-pressure mercury lamps
  • Subsequent functionalization to introduce the required substituents

This approach has demonstrated excellent yields for related heterocyclic systems and offers potential advantages in terms of step economy.

Scale-Up Considerations

Transitioning from laboratory-scale synthesis to larger production presents several challenges that require careful optimization:

Heat Transfer and Mixing

For exothermic steps, particularly the dimethoxylation and thioether formation, efficient heat transfer becomes critical. Jacketed reactors with precise temperature control are recommended, along with mechanical stirrers to ensure uniform mixing.

Solvent Selection

While DMSO provides excellent results on a laboratory scale, its high boiling point and difficult removal make it less ideal for larger-scale operations. Alternative solvent systems (e.g., toluene/THF mixtures) should be investigated to facilitate workup and purification.

Catalyst Recovery

For catalytic steps utilizing transition metals or Lewis acids, implementing recovery procedures becomes economically important at scale. Immobilized catalysts or continuous flow systems offer potential solutions for catalyst recycling.

Applications and Significance

The target compound and its structural analogs have demonstrated potential applications in several domains:

Pharmaceutical Applications

Similar pentazapentacyclic compounds have shown promising biological activities, including:

  • Kinase inhibition properties, relevant to cancer therapy
  • Interaction with specific cellular receptors
  • Potential as synthetic intermediates for more complex bioactive molecules

Material Science Applications

The extended π-conjugation in these systems makes them potentially valuable in:

  • Organic electronics
  • Photovoltaic devices
  • Advanced functional materials

Mechanism of Action

The mechanism of action of 11,12-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and its analogs from the evidence:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors
Target: 18,19-dimethoxy-6-[(4-methylphenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[...]...12-one (Inferred) Likely ~C₂₅H₂₀N₅O₃S 18,19-OCH₃; 6-(4-MePh-CH₂-S-) ~470 (estimated) ~5.8 1 donor / 4 acceptors
6-[(3-Chlorophenyl)methyl]sulfanyl analog C₂₃H₁₄ClN₅OS 6-(3-Cl-Ph-CH₂-S-) 439.9 5.5 1 donor / 4 acceptors
6-[(4-Chlorophenyl)methyl]sulfanyl analog C₂₃H₁₄ClN₅OS 6-(4-Cl-Ph-CH₂-S-) 439.9 5.5 1 donor / 4 acceptors
12-azapentacyclo[...]...7-ol C₂₀H₁₃NO 7-OH; azapentacyclic core 283.3 5.5 2 donors / 1 acceptor
6-Methoxy-2,12,15-triazapentacyclo[...]...20-one C₁₉H₁₁N₃O₂ 6-OCH₃; triazapentacyclic core 313.3 3.2 1 donor / 3 acceptors

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 4-methylphenylsulfanyl group and dual methoxy substituents likely increase its XLogP3 (~5.8 estimated) compared to the hydroxyl-bearing analog (XLogP3 = 5.5) .
  • Chlorophenyl analogs exhibit similar XLogP3 values to the target, but the 4-methyl group may improve metabolic stability over chloro substituents .

Hydrogen-Bonding Capacity: The hydroxyl group in 12-azapentacyclo[...]...7-ol increases hydrogen-bond donors (2 vs. The triazapentacyclic analog has fewer nitrogen atoms, reducing hydrogen-bond acceptor count compared to the pentazapentacyclic target .

The pentazapentacyclic core of the target compound may offer greater conformational rigidity than triaza derivatives .

Research Findings and Implications

Synthetic Challenges :

  • The synthesis of pentazapentacyclic systems often requires multi-step routes involving cyclocondensation and sulfanyl group introduction, as seen in analogs from .
  • Methoxy groups in the target compound may necessitate protective-group strategies to avoid undesired side reactions .

Biological Relevance :

  • Analogs like 5-Methoxyascididemin () exhibit antitumor activity, implying that the target compound’s methoxy and sulfanyl groups could similarly modulate biological interactions .
  • Chlorophenyl analogs () are commercially available, suggesting industrial interest in such scaffolds for drug discovery .

Crystallographic Insights :

  • X-ray studies on related compounds (e.g., ) highlight the planar geometry of polycyclic heterocycles, which is critical for packing interactions in solid-state applications .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of pentacyclic compounds characterized by multiple nitrogen atoms and methoxy groups. Its structure can be described as follows:

  • Molecular Formula : C23H22N5O2S
  • Molecular Weight : 422.52 g/mol
  • Chemical Structure : The compound features a pentazapentacyclic framework that contributes to its unique biological properties.

Anticancer Activity

Research has indicated that compounds with similar structural motifs often exhibit anticancer properties. For instance:

  • Mechanism of Action : Compounds resembling the structure of the target compound have shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study on related pentacyclic compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Properties

Several studies suggest that sulfur-containing compounds possess antimicrobial activity:

  • In vitro Studies : Related compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing inhibitory effects.
  • Potential Applications : The antimicrobial properties indicate potential for development as therapeutic agents against resistant bacterial strains.

Anti-inflammatory Effects

The presence of methoxy groups in similar compounds has been linked to anti-inflammatory activities:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : In animal models, related compounds have reduced inflammation markers significantly.

Neuroprotective Effects

Compounds with complex nitrogen structures often demonstrate neuroprotective effects:

  • Research Evidence : Studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis.
  • Potential Applications : This suggests possible applications in neurodegenerative diseases like Alzheimer's.

Data Table of Biological Activities

Biological ActivityRelated CompoundsObserved EffectsReferences
AnticancerPentacyclic alkaloidsInduction of apoptosis
AntimicrobialSulfur-containing compoundsInhibition of bacterial growth
Anti-inflammatoryMethoxy-substituted phenolsReduction of inflammatory markers
NeuroprotectiveNitrogen-rich compoundsProtection against oxidative stress

Q & A

Basic: What synthetic methodologies are reported for this compound, and what are the critical steps?

The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:

  • Sulfanyl group introduction : Reacting a thiol precursor (e.g., 4-methylbenzyl mercaptan) with a halogenated intermediate under basic conditions.
  • Tetrazole/pyrimidine ring formation : Cyclization via thermal or catalytic methods, as seen in structurally related azapolycycles .
  • Crystallization : Purification via slow evaporation in solvents like chloroform/methanol mixtures, ensuring single-crystal growth for X-ray validation .
    Critical factors : Reaction temperature control (±2°C) and stoichiometric precision to avoid byproducts like uncyclized sulfides .

Basic: Which spectroscopic and crystallographic techniques are used to confirm its structure?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–S: ~1.78 Å), angles (e.g., C–S–C: ~102°), and torsional conformations. Software like SHELXL97 refines data to R-factors <0.05 .
  • NMR spectroscopy : ¹H and ¹³C NMR identify methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.7–7.3 ppm). 2D-COSY confirms spatial proximity of fused rings .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can synthetic yield be optimized for large-scale production in academic settings?

  • Reagent optimization : Replace traditional bases (e.g., K₂CO₃) with DBU for faster cyclization .
  • Solvent selection : Use toluene with a Dean-Stark trap for azeotropic water removal during condensation, improving yields by ~15% .
  • Catalysis : Employ Pd/C (1 mol%) for selective C–S bond formation, reducing side reactions .
    Note : Monitor reaction progress via TLC (hexane:EtOAc, 3:1) to terminate at ~90% conversion .

Advanced: How to resolve contradictions in reported bond angles or torsional parameters?

Discrepancies (e.g., C15–C14–N6 angles varying by ±3° across studies) arise from:

  • Crystallographic resolution : High-resolution data (≤0.8 Å) vs. lower-quality crystals .
  • Thermal motion : Anisotropic displacement parameters (ADPs) in SCXRD may distort angles. Use Hirshfeld surface analysis to distinguish static vs. dynamic disorder .
    Method : Compare multiple datasets (e.g., CSD entries) and apply DFT geometry optimization (B3LYP/6-31G*) to validate experimental trends .

Advanced: What computational strategies predict its interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., kinase domains) using flexible side-chain sampling. Validate with ΔG values ≤-8 kcal/mol .
  • MD simulations (GROMACS) : Simulate ligand-protein stability (100 ns) in explicit solvent. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy) with bioactivity using descriptors like logP and polar surface area .

Advanced: How to design in vitro assays to evaluate its pharmacological potential?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., fused azapolycycles inhibit EGFR ).
  • Assay conditions :
    • Cytotoxicity : MTT assay (IC₅₀) in HEK293 cells, 24–48 hr exposure .
    • Enzyme inhibition : Fluorescence-based kinase assays (λex/em = 340/450 nm) with ATP concentration gradients .
  • Controls : Include staurosporine (kinase inhibitor) and DMSO vehicle. Normalize data to % activity vs. untreated .

Basic: What are the documented stability profiles under varying pH and temperature?

  • Thermal stability : Decomposes above 200°C (TGA data). Store at -20°C in amber vials to prevent photodegradation .
  • pH sensitivity : Stable in pH 5–7 (aqueous buffers). Avoid >pH 8 due to methoxy group hydrolysis .
    Analytical validation : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm .

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